Kurasoin B

Description

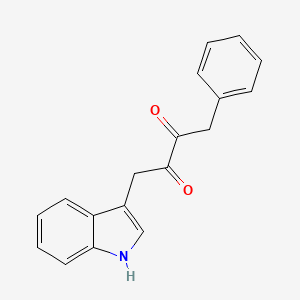

Structure

3D Structure

Properties

Molecular Formula |

C18H15NO2 |

|---|---|

Molecular Weight |

277.3 g/mol |

IUPAC Name |

1-(1H-indol-3-yl)-4-phenylbutane-2,3-dione |

InChI |

InChI=1S/C18H15NO2/c20-17(10-13-6-2-1-3-7-13)18(21)11-14-12-19-16-9-5-4-8-15(14)16/h1-9,12,19H,10-11H2 |

InChI Key |

AWNMAACWZSNOOV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)C(=O)CC2=CNC3=CC=CC=C32 |

Synonyms |

kurasoin B |

Origin of Product |

United States |

Foundational & Exploratory

Kurasoin B: A Technical Guide to its Discovery, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Kurasoin B, a secondary metabolite produced by the fungus Paecilomyces sp. FO-3684. This compound has been identified as a potent inhibitor of protein farnesyltransferase (PFTase), a key enzyme in the post-translational modification of proteins involved in cellular signaling, most notably the Ras superfamily of small GTPases. Dysregulation of Ras signaling is a hallmark of many cancers, making PFTase inhibitors like this compound valuable subjects of research for novel therapeutic agents.

This document details the discovery of this compound, its physicochemical properties, and available information on its isolation from the producing organism. Furthermore, it outlines a representative experimental protocol for assessing its biological activity and provides a visualization of the targeted signaling pathway.

Discovery and Producing Organism

This compound was first isolated from the fermentation broth of Paecilomyces sp. strain FO-3684.[1] The producing organism is a filamentous fungus belonging to the genus Paecilomyces, which is known for its ability to produce a diverse array of bioactive secondary metabolites.

Physicochemical Properties and Structure

The structure of this compound was elucidated through spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, and its absolute configuration was confirmed by total synthesis.[2][3] this compound is an acyloin compound characterized by a 3-hydroxy-1-phenyl-2-butanone moiety, with a 3-indolyl group attached at the C-4 position. The established absolute configuration of the chiral center is (3S).[4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₉H₁₉NO₂ | [2] |

| Molecular Weight | 293.36 g/mol | [2] |

| Appearance | Colorless powder | N/A |

| Stereochemistry | (3S) | [4] |

Fermentation and Isolation

Detailed, step-by-step protocols for the fermentation of Paecilomyces sp. FO-3684 and the subsequent isolation and purification of this compound are not extensively detailed in the primary literature. However, based on general methods for isolating secondary metabolites from fungal cultures, a representative workflow can be constructed.

Fermentation

The producing strain, Paecilomyces sp. FO-3684, is cultured in a suitable liquid medium to promote the production of this compound. While the exact medium composition for optimal production is proprietary, a typical fermentation medium for Paecilomyces species includes a carbon source, a nitrogen source, and mineral salts.

Table 2: Representative Fermentation Medium Components for Paecilomyces sp.

| Component | Example Concentration (g/L) | Purpose |

| Glucose | 20-40 | Carbon Source |

| Peptone | 5-10 | Nitrogen Source |

| Yeast Extract | 5-10 | Nitrogen Source, Vitamins, Growth Factors |

| KH₂PO₄ | 1-2 | Phosphorus Source, Buffering Agent |

| MgSO₄·7H₂O | 0.5-1 | Mineral Source |

The fermentation is typically carried out in a shake flask or a bioreactor under controlled conditions of temperature, pH, and aeration for a specific duration to achieve maximum yield of the desired metabolite.

Isolation and Purification Workflow

The following diagram illustrates a generalized workflow for the isolation and purification of this compound from the fermentation broth. This process involves extraction of the active compound followed by a series of chromatographic steps to achieve high purity.

Biological Activity and Mechanism of Action

This compound is an inhibitor of protein farnesyltransferase (PFTase). This enzyme catalyzes the attachment of a farnesyl group from farnesyl pyrophosphate (FPP) to a cysteine residue within a C-terminal "CaaX" box motif of target proteins.

Table 3: Biological Activity of this compound

| Target | Assay Type | IC₅₀ | Reference |

| Protein Farnesyltransferase | Enzyme Inhibition Assay | 58.7 µM | [5] |

Protein Farnesyltransferase Inhibition Assay (Representative Protocol)

The following is a representative protocol for a non-radioactive, fluorescence-based PFTase activity assay, which is a common method for screening PFTase inhibitors.

Materials:

-

Human recombinant PFTase

-

Farnesyl pyrophosphate (FPP)

-

Dansylated peptide substrate (e.g., Dansyl-GCVLS)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 50 mM ZnCl₂, 20 mM KCl, 5 mM DTT)

-

This compound (or other test compounds) dissolved in DMSO

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Prepare a reaction mixture containing assay buffer, PFTase, and the dansylated peptide substrate.

-

Add this compound or control vehicle (DMSO) to the wells of the microplate.

-

Initiate the enzymatic reaction by adding FPP to all wells.

-

Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

-

Stop the reaction (e.g., by adding a stop solution or by heat inactivation).

-

Measure the fluorescence intensity at an appropriate excitation and emission wavelength pair for the dansyl fluorophore (e.g., Ex/Em = 340/520 nm).

-

Calculate the percent inhibition of PFTase activity by this compound compared to the control.

-

Determine the IC₅₀ value by plotting the percent inhibition against a range of this compound concentrations.

Targeted Signaling Pathway

The primary target of PFTase is the Ras family of small GTPases. Farnesylation is essential for the proper localization of Ras proteins to the plasma membrane, which is a prerequisite for their activation and downstream signaling. By inhibiting PFTase, this compound prevents Ras farnesylation, thereby disrupting its membrane association and blocking the activation of downstream effector pathways, such as the Raf-MEK-ERK (MAPK) and PI3K-Akt pathways. These pathways are crucial for cell proliferation, survival, and differentiation.

Conclusion and Future Perspectives

This compound represents a naturally derived inhibitor of protein farnesyltransferase with the potential for further investigation as a lead compound in the development of anticancer therapeutics. Its discovery highlights the value of microbial secondary metabolites as a source of novel drug candidates. Future research should focus on elucidating the detailed biosynthetic pathway of this compound in Paecilomyces sp. to enable biotechnological production approaches. Furthermore, structure-activity relationship (SAR) studies through the synthesis of analogs could lead to the development of more potent and selective PFTase inhibitors. A thorough evaluation of its efficacy and safety in preclinical models is warranted to determine its therapeutic potential.

References

Unveiling the Source of Kurasoin B: A Technical Guide to the Producing Organism

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the producing organism of Kurasoin B, a potent protein farnesyltransferase inhibitor. This document details the identification of the source organism, presents key quantitative data, outlines comprehensive experimental protocols, and visualizes critical workflows and biosynthetic pathways to facilitate further research and development.

Executive Summary

This compound, a promising bioactive secondary metabolite, has been identified as a product of fungal fermentation. This guide confirms the producing organism as the filamentous fungus Paecilomyces sp. FO-3684.[1][2][3] This document serves as a central repository of technical information, consolidating available data on the identification, cultivation, and isolation of this compound from its biological source.

This compound: Quantitative Profile

The primary biological activity of this compound is its inhibition of protein farnesyltransferase. Quantitative analysis has established its potency, providing a benchmark for its potential therapeutic applications.

| Parameter | Value | Reference |

| Producing Organism | Paecilomyces sp. FO-3684 | [1][2] |

| IC50 (Protein Farnesyltransferase Inhibition) | 58.7 μM | [2] |

Experimental Protocols

This section details the methodologies for the identification of the producing organism and the production and isolation of this compound.

Identification of the Producing Organism: Paecilomyces sp. FO-3684

The identification of Paecilomyces sp. FO-3684 as the producer of this compound involves a combination of classical microbiological techniques and modern molecular biology methods.

3.1.1 Morphological and Phenotypic Analysis

-

Isolation: The fungal strain is isolated from environmental samples (e.g., soil, plant material) using standard sterile techniques and plated on a suitable growth medium such as Potato Dextrose Agar (PDA).

-

Cultivation: The culture is incubated at 25-30°C and observed for colony morphology, including color, texture, and growth rate.

-

Microscopy: Slide cultures are prepared to observe the microscopic features of the fungus, such as the structure of the conidiophores and the shape and arrangement of phialides and conidia, which are characteristic of the Paecilomyces genus.

3.1.2 Molecular Identification: ITS rDNA Sequencing

-

DNA Extraction: Genomic DNA is extracted from a pure culture of the fungal mycelium.

-

PCR Amplification: The Internal Transcribed Spacer (ITS) region of the ribosomal DNA is amplified using universal fungal primers (e.g., ITS1 and ITS4).

-

Sequencing: The amplified PCR product is purified and sequenced.

-

Phylogenetic Analysis: The resulting DNA sequence is compared against public databases (e.g., GenBank) using BLAST to determine the closest known relatives and confirm the genus and species.

Fermentation for this compound Production

The production of this compound is achieved through submerged fermentation of Paecilomyces sp. FO-3684.

-

Seed Culture: A seed culture is prepared by inoculating a suitable liquid medium (e.g., Potato Dextrose Broth) with the fungal strain and incubating for 2-3 days with agitation.

-

Production Culture: The production medium, optimized for secondary metabolite production, is inoculated with the seed culture.

-

Incubation: The fermentation is carried out for an extended period (typically 7-14 days) under controlled conditions of temperature, pH, and aeration to maximize the yield of this compound.

-

Monitoring: The production of this compound in the culture broth is monitored periodically using analytical techniques such as High-Performance Liquid Chromatography (HPLC).

Isolation and Purification of this compound

This compound is extracted from the fermentation broth and purified using a series of chromatographic techniques.

-

Extraction: The fermentation broth is separated from the mycelial mass by filtration or centrifugation. The supernatant is then extracted with a water-immiscible organic solvent, such as ethyl acetate.

-

Concentration: The organic extract is concentrated under reduced pressure to yield a crude extract.

-

Chromatography: The crude extract is subjected to a series of chromatographic steps for purification:

-

Silica Gel Chromatography: The extract is first fractionated on a silica gel column using a gradient of solvents with increasing polarity.

-

Sephadex LH-20 Chromatography: Fractions containing this compound are further purified by size-exclusion chromatography on a Sephadex LH-20 column.

-

Preparative HPLC: Final purification is achieved using preparative reverse-phase HPLC to yield pure this compound.

-

-

Structure Elucidation: The structure of the purified compound is confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[3]

Putative Biosynthetic Pathway of this compound

This compound is an acyloin compound.[3] The biosynthesis of acyloins in fungi is generally catalyzed by thiamine diphosphate (ThDP)-dependent enzymes.[4][5][6] The following diagram illustrates a putative biosynthetic pathway for the formation of the acyloin core of this compound.

This proposed pathway involves the decarboxylation of a 2-keto acid (such as pyruvate) by a ThDP-dependent enzyme to form an activated acyl anion intermediate. This intermediate then undergoes a condensation reaction with an aldehyde, leading to the formation of the characteristic α-hydroxy ketone (acyloin) structure of this compound.

Conclusion

This technical guide has identified Paecilomyces sp. FO-3684 as the microbial source of this compound and has provided a comprehensive overview of the experimental protocols for its production and isolation. The quantitative data on its bioactivity underscores its potential as a protein farnesyltransferase inhibitor. The visualized workflows and the putative biosynthetic pathway offer a framework for further research into the optimization of this compound production and the exploration of its therapeutic applications.

References

- 1. Kurasoins A and B, new protein farnesyltransferase inhibitors produced by Paecilomyces sp. FO-3684. I. Producing strain, fermentation, isolation, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Secondary Metabolites and Their Bioactivities Produced by Paecilomyces [mdpi.com]

- 3. Kurasoins A and B, new protein farnesyltransferase inhibitors produced by Paecilomyces sp. FO-3684. II. Structure elucidation and total synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Thiamin diphosphate-dependent enzymes: from enzymology to metabolic regulation, drug design and disease models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Thiamin-diphosphate-dependent enzymes: new aspects of asymmetric C-C bond formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Kurasoin B: A Technical Guide to its Spectroscopic Data

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Kurasoin B, a natural product isolated from Paecilomyces sp. FO-3684. This compound has garnered interest as a protein farnesyltransferase (PFTase) inhibitor, a target for anti-cancer drug development. This document presents its nuclear magnetic resonance (NMR) and mass spectrometry data in a structured format, outlines the experimental context, and visualizes its mechanism of action.

Spectroscopic Data

The structural elucidation of this compound has been primarily accomplished through NMR spectroscopy and mass spectrometry. The following tables summarize the key quantitative data obtained from the analysis of synthetic (+)-Kurasoin B, which has been confirmed to be identical to the natural product[1].

Mass Spectrometry

High-resolution mass spectrometry (HRMS) with electron ionization (EI) was used to determine the precise mass and molecular formula of this compound.

| Parameter | Value | Reference |

| Molecular Formula | C₁₈H₁₇NO₂ | [1] |

| Calculated Mass | 279.1259 | [1] |

| Measured Mass | 279.1276 | [1] |

| Ionization Mode | Electron Ionization (EI) | [1] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra provide the foundational data for the structural assignment of this compound. The data presented here was recorded in deuterated methanol (CD₃OD) and deuterated chloroform (CDCl₃).

Table 1: ¹H NMR Spectroscopic Data for this compound [1]

| Position | Chemical Shift (δ) in CDCl₃ (ppm) | Multiplicity, Coupling Constant (J in Hz) |

| H-4' | 7.60 | d, 7.6 |

| H-7' | 7.42 | d, 7.6 |

| H-Ar (8H) | 7.23 | m |

| H-3 | 4.60 | m |

| H-1a | 3.81 | d, 16.2 |

| H-1b | 3.74 | d, 16.2 |

| H-4a | 3.33 | dd, 14.5, 4.9 |

| H-4b | 3.16 | dd, 14.5, 7.1 |

Table 2: ¹³C NMR Spectroscopic Data for this compound (in CD₃OD, 67.5 MHz) [1]

| Carbon Atom | Chemical Shift (δ) ppm |

| 2 | 212.8 |

| 1'' | 138.0 |

| 1' | 135.4 |

| 6'' | 130.8 |

| 3'', 5'' | 129.3 |

| 7'a | 128.9 |

| 2'', 4'' | 127.7 |

| 4' | 124.7 |

| 5' | 122.4 |

| 6' | 119.8 |

| 2' | 119.6 |

| 7' | 112.3 |

| 3' | 110.9 |

| 3 | 77.8 |

| 1 | 46.1 |

| 4 | 31.1 |

Experimental Protocols

While a detailed, step-by-step protocol for the isolation of this compound from Paecilomyces sp. FO-3684 is not extensively detailed in the available literature, the general procedure involves fermentation of the producing strain followed by extraction and chromatographic purification of the culture broth[2]. The spectroscopic data presented above was obtained from synthetically produced (+)-Kurasoin B.

General Synthetic and Spectroscopic Analysis

The total synthesis of (+)-Kurasoin B was achieved via a stereospecific alkylation of an epoxide with indole[1]. The general experimental conditions for spectroscopic analysis are as follows:

-

NMR Spectroscopy : ¹H and ¹³C NMR spectra were recorded on a 270 MHz spectrometer. Chemical shifts for spectra recorded in CDCl₃ are reported relative to tetramethylsilane (TMS), and for spectra in CD₃OD, they are referenced to the residual solvent peak[1]. While 2D NMR techniques such as COSY, HSQC, and HMBC were utilized for the initial structure elucidation, detailed correlation tables are not provided in the primary literature[3].

-

Mass Spectrometry : High-resolution mass spectra were obtained using a JMS-D100 or JMS-D300 instrument with electron ionization (EI)[1].

Signaling Pathway and Mechanism of Action

This compound is an inhibitor of protein farnesyltransferase (PFTase)[1]. PFTase is a key enzyme in the post-translational modification of the Ras family of small GTPases. Farnesylation is the attachment of a farnesyl pyrophosphate (FPP) lipid tail to a cysteine residue in the C-terminal "CAAX" box of Ras proteins. This modification is essential for the localization of Ras to the plasma membrane, a prerequisite for its signaling activity[4][5]. By inhibiting PFTase, this compound prevents Ras farnesylation, thereby blocking its membrane association and subsequent activation of downstream signaling cascades, such as the Raf-MEK-ERK (MAPK) pathway, which are crucial for cell proliferation and survival[5].

Caption: Ras signaling pathway and the inhibitory action of this compound.

The diagram above illustrates the canonical Ras signaling cascade. Growth factor binding to a receptor tyrosine kinase leads to the activation of membrane-bound Ras. Active Ras-GTP then initiates a phosphorylation cascade through Raf, MEK, and ERK, ultimately leading to changes in gene expression that promote cell proliferation and survival. The localization of Ras to the plasma membrane is dependent on its farnesylation by PFTase. This compound inhibits PFTase, thereby preventing Ras from reaching the membrane and effectively shutting down this signaling pathway.

Caption: General workflow for the isolation and structural elucidation of this compound.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Kurasoins A and B, new protein farnesyltransferase inhibitors produced by Paecilomyces sp. FO-3684. I. Producing strain, fermentation, isolation, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Kurasoins A and B, new protein farnesyltransferase inhibitors produced by Paecilomyces sp. FO-3684. II. Structure elucidation and total synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Ras protein farnesyltransferase: A strategic target for anticancer therapeutic development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Targeting protein prenylation for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

Kurasoin B: A Technical Guide to its Biological Activity Screening

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kurasoin B is a natural product isolated from the fermentation broth of Paecilomyces sp. FO-3684. It has been identified as a novel inhibitor of protein farnesyltransferase (PFTase), an enzyme implicated in the post-translational modification of various proteins, including the Ras superfamily of small GTPases. The farnesylation of Ras proteins is a critical step for their localization to the cell membrane and subsequent activation of downstream signaling pathways involved in cell proliferation, differentiation, and survival. Dysregulation of the Ras signaling cascade is a hallmark of many human cancers, making PFTase an attractive target for anticancer drug development. This technical guide provides a comprehensive overview of the biological activity screening of this compound, with a focus on its primary inhibitory activity against PFTase.

Quantitative Biological Activity Data

The known biological activities of this compound are summarized in the table below. The primary activity identified is the inhibition of protein farnesyltransferase. Limited data is available on its broader biological effects.

| Target/Assay | Activity Metric | Value | Source |

| Protein Farnesyltransferase (PFTase) | IC50 | 58.7 µM | [1] |

| Human Norepinephrine Transporter | Ki | 2575 nM | [2] |

| General Cytotoxicity | - | Low | [3] |

Experimental Protocols

Protein Farnesyltransferase (PFTase) Inhibition Assay (Representative Protocol)

While the specific protocol used for the initial determination of this compound's IC50 value is not detailed in the primary literature, a representative and widely used method for measuring PFTase inhibition is the Scintillation Proximity Assay (SPA). This assay is highly amenable to high-throughput screening.

Principle:

The assay measures the transfer of a tritiated farnesyl group from [³H]farnesyl pyrophosphate (FPP) to a biotinylated peptide substrate (e.g., biotin-GCVLS). The biotinylated and farnesylated peptide product is captured by streptavidin-coated SPA beads. When the radiolabeled product binds to the bead, the emitted beta particles are close enough to excite the scintillant within the bead, producing a light signal that is detected by a scintillation counter. Unreacted [³H]FPP in solution is too far away to excite the beads, thus eliminating the need for a separation step.

Materials:

-

Enzyme: Recombinant human protein farnesyltransferase.

-

Substrates:

-

[³H]farnesyl pyrophosphate ([³H]FPP).

-

Biotinylated peptide substrate (e.g., biotin-GCVLS).

-

-

Inhibitor: this compound (or other test compounds).

-

Assay Buffer: e.g., 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 10 µM ZnCl₂, 5 mM DTT.

-

SPA Beads: Streptavidin-coated scintillation proximity assay beads.

-

Microplates: 96-well or 384-well white, opaque microplates.

-

Scintillation Counter: A microplate-compatible scintillation counter.

Procedure:

-

Compound Preparation: Prepare serial dilutions of this compound in an appropriate solvent (e.g., DMSO) and then dilute further into the assay buffer.

-

Assay Reaction Mixture: In each well of the microplate, combine the following components in order:

-

Assay Buffer

-

This compound solution (or vehicle control)

-

Biotinylated peptide substrate

-

Protein farnesyltransferase

-

-

Initiation of Reaction: Start the enzymatic reaction by adding [³H]FPP to each well.

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a defined period (e.g., 30-60 minutes).

-

Termination and Detection: Stop the reaction and initiate detection by adding a suspension of streptavidin-coated SPA beads to each well.

-

Signal Measurement: Incubate the plate for a further period to allow the biotinylated product to bind to the SPA beads. Measure the scintillation signal using a microplate scintillation counter.

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of this compound relative to the control (vehicle-only) wells.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

-

Visualizations

Signaling Pathway Diagram

Caption: Ras signaling pathway and the inhibitory action of this compound.

Experimental Workflow Diagram

Caption: Experimental workflow for the PFTase inhibition assay.

References

Kurasoin B protein farnesyltransferase inhibition mechanism

An In-depth Technical Guide to the Farnesyltransferase Inhibitory Mechanism of Kurasoin B

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protein farnesyltransferase (PFTase) is a critical enzyme in the post-translational modification of a variety of cellular proteins, most notably those in the Ras superfamily of small GTPases. The farnesylation of these proteins is essential for their localization to the cell membrane and subsequent participation in signal transduction pathways that regulate cell growth, differentiation, and survival. Dysregulation of these pathways is a hallmark of many cancers, making PFTase a compelling target for therapeutic intervention. This compound, a natural product isolated from the fungus Paecilomyces sp. FO-3684, has been identified as an inhibitor of PFTase. This document provides a comprehensive technical overview of this compound, including its inhibitory activity, the broader mechanism of PFTase inhibition, relevant signaling pathways, and detailed experimental protocols for assessing inhibitor activity.

This compound: A Natural Product PFTase Inhibitor

This compound is an acyloin compound, identified as (3S)-3-hydroxy-4-(3-indolyl)-1-phenyl-2-butanone, discovered during a screening program for novel PFTase inhibitors. Its structure was determined through NMR studies and confirmed by total synthesis. Research has shown that the specific stereochemistry of the hydroxyl group is crucial for its biological activity.

Quantitative Inhibitory Activity

The inhibitory potency of this compound and its structural analog, Kurasoin A, has been quantified by determining their half-maximal inhibitory concentration (IC50) values against protein farnesyltransferase.

| Compound | Molecular Structure | PFTase IC50 (μM) | Source |

| This compound | (3S)-3-hydroxy-4-(3-indolyl)-1-phenyl-2-butanone | 58.7 | [1][2] |

| Kurasoin A | (3S)-3-hydroxy-4-(p-hydroxyphenyl)-1-phenyl-2-butanone | 59.0 | [2] |

Mechanism of Action of Farnesyltransferase Inhibitors

The primary function of PFTase is to catalyze the transfer of a 15-carbon farnesyl group from farnesyl pyrophosphate (FPP) to a cysteine residue within a C-terminal "CaaX box" motif of a target protein (where 'C' is cysteine, 'a' is an aliphatic amino acid, and 'X' is the terminal amino acid). This lipid modification increases the protein's hydrophobicity, facilitating its anchorage to cellular membranes, a prerequisite for its function.

Farnesyltransferase inhibitors (FTIs) disrupt this process. While the specific kinetic mechanism for this compound has not been detailed in the available literature, FTIs generally function through several common mechanisms:

-

Competition with Farnesyl Pyrophosphate (FPP): Many FTIs are structural mimics of FPP and compete for the same binding site on the enzyme.

-

Competition with the Protein/Peptide Substrate: Other inhibitors, often peptidomimetics, are designed to mimic the CaaX motif of the target protein (like Ras) and compete for its binding site.

-

Non-competitive or Uncompetitive Inhibition: Some inhibitors may bind to sites other than the substrate-binding pockets, either on the free enzyme or the enzyme-substrate complex, to prevent catalysis.

The inhibition of PFTase prevents the farnesylation and subsequent membrane localization of key signaling proteins. This leads to their accumulation in the cytoplasm in an inactive state, effectively blocking their downstream signaling cascades.[3][4]

Impact on Cellular Signaling Pathways

The most well-characterized target of PFTase is the Ras protein. By preventing Ras farnesylation, this compound and other FTIs block its activation, thereby inhibiting downstream pro-proliferative and survival pathways, such as the Raf-MEK-ERK (MAPK) pathway. Additionally, other important signaling proteins like Rheb, a key activator of the mTOR pathway, are also farnesylated.[5] Inhibition of Rheb farnesylation provides another route through which FTIs can exert their anti-proliferative effects.

Experimental Protocols: PFTase Inhibition Assay

To determine the IC50 of an inhibitor like this compound, a robust enzymatic assay is required. The Scintillation Proximity Assay (SPA) is a common, high-throughput method used for this purpose since the 1990s.[6][7][8] It is a homogeneous assay that requires no separation of bound and free radiolabeled substrate.

Principle of the Scintillation Proximity Assay (SPA)

The assay relies on [³H]-labeled FPP. The protein substrate (e.g., Ras or a biotinylated peptide substrate) is captured onto streptavidin-coated SPA beads. When PFTase successfully transfers the [³H]farnesyl group from [³H]FPP to the protein substrate, the tritium radioisotope is brought into close proximity with the scintillant embedded within the bead. The beta particles emitted by the tritium are energetic enough to excite the scintillant, producing light that is detected by a scintillation counter. Beta particles from unbound [³H]FPP in the solution are too far away to excite the beads, so no background signal is generated. An inhibitor will prevent this transfer, leading to a decrease in the light signal.

Detailed SPA Methodology

Materials:

-

Recombinant human PFTase

-

Biotinylated peptide substrate (e.g., Biotin-Cys-Val-Ile-Met)

-

[³H]Farnesyl Pyrophosphate ([³H]FPP)

-

This compound or other test compounds, serially diluted in DMSO

-

Assay Buffer: e.g., 50 mM HEPES (pH 7.5), 20 mM MgCl₂, 5 mM DTT, 0.01% Triton X-100

-

Stop Reagent: e.g., 500 mM EDTA in assay buffer

-

Streptavidin-coated SPA beads (e.g., PVT SPA beads)

-

Microplates (e.g., 96-well or 384-well, white opaque)

-

Microplate scintillation counter

Procedure:

-

Compound Plating: Add 1-2 µL of serially diluted this compound solutions (or DMSO for control wells) to the wells of the microplate.

-

Enzyme/Substrate Mix: Prepare a master mix containing assay buffer, PFTase, and the biotinylated peptide substrate. Dispense this mix into each well.

-

Incubation 1: Gently mix and incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Prepare a solution of [³H]FPP in assay buffer. Add this solution to all wells to start the enzymatic reaction.

-

Incubation 2: Incubate the plate for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 37°C) to allow for farnesylation.

-

Reaction Termination: Add the Stop Reagent to all wells to chelate Mg²⁺ and halt the PFTase reaction.

-

Bead Addition: Add a suspension of the streptavidin-coated SPA beads to each well.

-

Incubation 3: Seal the plate and incubate for at least 30 minutes to allow the biotinylated, farnesylated peptide to bind to the beads.

-

Data Acquisition: Count the plate in a microplate scintillation counter to measure the light output (in Counts Per Minute, CPM) from each well.

-

Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control and fit the data to a dose-response curve to determine the IC50 value.

References

- 1. Protein farnesyltransferase: kinetics of farnesyl pyrophosphate binding and product release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Kinetic studies of protein farnesyltransferase mutants establish active substrate conformation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. aacrjournals.org [aacrjournals.org]

- 5. revvity.com [revvity.com]

- 6. researchgate.net [researchgate.net]

- 7. Application of scintillation proximity assay in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. revvity.com [revvity.com]

The Enigmatic Origins of Kurasoin B: A Technical Guide to a Hypothesized Biosynthetic Pathway in Paecilomyces

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kurasoin B, a potent protein farnesyltransferase inhibitor with potential applications in anticancer drug development, is a secondary metabolite produced by the fungus Paecilomyces sp. FO-3684.[1][2][3] Despite its discovery and the elucidation of its chemical structure, the biosynthetic pathway responsible for its formation remains uncharacterized. This technical guide provides a comprehensive overview of the current knowledge on this compound and presents a hypothesized biosynthetic pathway based on its acyloin structure and known analogous biosynthetic routes in other microorganisms. Furthermore, we outline a strategic experimental workflow for the future elucidation of this pathway, offering a roadmap for researchers in the field.

Introduction to this compound and Paecilomyces sp. FO-3684

This compound is a member of the acyloin class of natural products, characterized by an α-hydroxy ketone functional group.[4][5][6] It exhibits inhibitory activity against protein farnesyltransferase, an enzyme implicated in the post-translational modification of Ras proteins, which are frequently mutated in human cancers. The producing organism, Paecilomyces sp. FO-3684, belongs to a genus of fungi known for its rich and diverse secondary metabolism.[2] While the total synthesis of this compound has been achieved, its biological production route is yet to be uncovered.

Table 1: Physicochemical and Biological Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₉H₁₉NO₃ | [4] |

| Molecular Weight | 309.36 g/mol | [4] |

| Producing Organism | Paecilomyces sp. FO-3684 | [1][3] |

| Biological Activity | Protein Farnesyltransferase Inhibitor | [1][2] |

| IC₅₀ | 58.7 µM | [1][2] |

A Hypothesized Biosynthetic Pathway for this compound

The biosynthesis of this compound has not been experimentally determined. However, based on its chemical structure, which features a 3-hydroxy-1-phenyl-2-butanone moiety linked to an indolyl group, a plausible biosynthetic pathway can be proposed.[4] Acyloin formation in microorganisms is often catalyzed by thiamine diphosphate (TPP)-dependent enzymes, such as α-ketoacid decarboxylases or synthases.

Our hypothesis posits a pathway originating from primary metabolism, utilizing amino acid and shikimate pathway intermediates. The key steps are envisioned as follows:

-

Precursor Synthesis: The biosynthesis would likely commence with the formation of the two key precursors: an indole-containing moiety derived from tryptophan and a phenyl-containing moiety derived from phenylalanine or a related intermediate from the shikimate pathway.

-

Acyloin Condensation: A crucial step would involve a TPP-dependent enzyme catalyzing the acyloin condensation of two α-keto acid derivatives. One of these would be derived from the indole precursor and the other from the phenyl precursor.

-

Post-condensation Modifications: The resulting acyloin intermediate may undergo further enzymatic modifications, such as hydroxylation or methylation, to yield the final this compound structure.

Below is a DOT script representation of this hypothesized pathway.

Figure 1: A hypothesized biosynthetic pathway for this compound, starting from primary metabolites.

Proposed Experimental Workflow for Pathway Elucidation

To validate the hypothesized pathway and fully characterize the biosynthesis of this compound, a multi-pronged experimental approach is necessary. The following workflow outlines the key stages of this research.

3.1. Genome Sequencing and Bioinformatic Analysis

The initial and most critical step is to obtain the whole-genome sequence of Paecilomyces sp. FO-3684. This will enable the identification of putative secondary metabolite biosynthetic gene clusters (BGCs).

-

Protocol: Genomic DNA Extraction and Sequencing

-

Cultivate Paecilomyces sp. FO-3684 in a suitable liquid medium (e.g., Potato Dextrose Broth) for 5-7 days.

-

Harvest the mycelia by filtration and freeze-dry.

-

Grind the lyophilized mycelia to a fine powder in liquid nitrogen.

-

Extract genomic DNA using a commercially available fungal DNA extraction kit, following the manufacturer's instructions.

-

Assess the quality and quantity of the extracted DNA using a spectrophotometer and agarose gel electrophoresis.

-

Perform whole-genome sequencing using a combination of long-read (e.g., PacBio or Oxford Nanopore) and short-read (e.g., Illumina) technologies to ensure a high-quality, contiguous genome assembly.

-

-

Bioinformatic Analysis:

-

Assemble the genome sequence using appropriate software (e.g., Canu for long reads, SPAdes for hybrid assembly).

-

Predict genes using fungal-specific gene prediction tools (e.g., AUGUSTUS, GeneMark-ES).

-

Identify putative BGCs using specialized software such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell).

-

Search for BGCs containing genes encoding TPP-dependent enzymes, hydroxylases, and other enzymes that could be involved in the hypothesized pathway.

-

3.2. Gene Knockout and Heterologous Expression

Once a candidate BGC is identified, functional characterization of the genes within the cluster is required to confirm their role in this compound biosynthesis.

-

Protocol: Gene Knockout using CRISPR-Cas9

-

Design single-guide RNAs (sgRNAs) targeting the putative key genes (e.g., the TPP-dependent enzyme) within the identified BGC.

-

Construct a CRISPR-Cas9 vector containing the Cas9 nuclease and the designed sgRNA.

-

Transform protoplasts of Paecilomyces sp. FO-3684 with the CRISPR-Cas9 vector.

-

Select for transformants and verify the gene knockout by PCR and sequencing.

-

Cultivate the knockout mutants and analyze their metabolite profiles using High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) to confirm the cessation of this compound production.

-

-

Protocol: Heterologous Expression

-

Clone the entire putative this compound BGC into an expression vector suitable for a heterologous host (e.g., Aspergillus nidulans or Saccharomyces cerevisiae).

-

Transform the heterologous host with the expression vector.

-

Cultivate the transformed host under inducing conditions.

-

Analyze the culture broth and mycelial extracts for the production of this compound using HPLC and MS.

-

The following diagram illustrates the proposed experimental workflow.

Figure 2: A proposed experimental workflow for the elucidation of the this compound biosynthetic pathway.

Quantitative Data and Future Directions

Currently, there is no quantitative data available regarding the expression levels of putative biosynthetic genes or the yields of intermediates in the this compound pathway. The experimental workflow described above will be instrumental in generating such data. Future research should focus on:

-

In vitro characterization of enzymes: Once the genes are identified, the corresponding enzymes can be expressed, purified, and their catalytic activity and substrate specificity can be determined in vitro.

-

Isotopic labeling studies: Feeding experiments with isotopically labeled precursors (e.g., ¹³C-labeled tryptophan and phenylalanine) can be performed to definitively trace their incorporation into the this compound molecule, thus confirming the proposed precursors.

-

Regulatory studies: Investigating the regulatory mechanisms that control the expression of the this compound BGC could lead to strategies for enhancing its production.

Conclusion

The biosynthesis of this compound in Paecilomyces sp. FO-3684 represents an intriguing puzzle in fungal secondary metabolism. While the pathway remains to be elucidated, this guide provides a solid hypothetical framework and a detailed experimental strategy to unravel its intricacies. The successful characterization of this pathway will not only advance our fundamental understanding of fungal natural product biosynthesis but also pave the way for metabolic engineering approaches to improve the production of this promising anticancer agent.

References

- 1. Secondary Metabolites and Their Bioactivities Produced by Paecilomyces - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A Systematic Review on Secondary Metabolites of Paecilomyces Species: Chemical Diversity and Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. thieme-connect.com [thieme-connect.com]

- 5. researchgate.net [researchgate.net]

- 6. Kurasoins A and B, new protein farnesyltransferase inhibitors produced by Paecilomyces sp. FO-3684. II. Structure elucidation and total synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

Kurasoin B: A Technical Guide on Physicochemical Properties and Stability

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kurasoin B is a naturally occurring acyloin compound isolated from the fermentation broth of Paecilomyces sp. FO-3684.[1] It has garnered significant interest in the scientific community as a potent inhibitor of protein farnesyltransferase (PFTase).[1][2] This enzyme plays a crucial role in the post-translational modification of several key signaling proteins, most notably the Ras family of small GTPases. By inhibiting PFTase, this compound disrupts the proper localization and function of Ras, thereby interfering with downstream signaling pathways implicated in cell growth, proliferation, and survival. This mechanism of action positions this compound as a potential candidate for further investigation in the development of novel therapeutics, particularly in oncology.

This technical guide provides a comprehensive overview of the known physicochemical properties and stability of this compound. Due to the limited availability of specific experimental data in publicly accessible literature, this document also includes detailed, generalized experimental protocols for the determination of these key parameters.

Physicochemical Properties

Quantitative data on the physicochemical properties of this compound are not extensively reported in the literature. The following table summarizes the available information, with some properties calculated based on its known chemical structure.

| Property | Value | Source |

| Molecular Formula | C₁₈H₁₇NO₂ | Calculated |

| Molecular Weight | 279.34 g/mol | Calculated |

| Chemical Structure | (3S)-3-hydroxy-4-(3-indolyl)-1-phenyl-2-butanone | [2][3] |

| Appearance | Not explicitly stated; likely a solid at room temperature | Inferred |

| Melting Point | Not reported in literature | |

| Boiling Point | Not reported in literature | |

| Solubility | Not quantitatively reported; likely soluble in organic solvents like methanol, ethanol, acetone, and ethyl acetate, and sparingly soluble in water. | Inferred from structure and general properties of similar compounds |

| Optical Rotation | [α]D²² +22° (c=0.1, chloroform) for natural product; [α]D²² +31° (c=0.33, chloroform) for synthetic product | [2] |

Stability Profile

Detailed stability studies on this compound under various conditions (pH, temperature, light) have not been published. However, based on the chemical structure, which includes a hydroxyl group, a ketone, and an indole ring, certain stability aspects can be inferred. The indole moiety may be susceptible to oxidation, and the overall molecule could be sensitive to strong acidic or basic conditions, as well as high temperatures, potentially leading to degradation.

Experimental Protocols

The following are detailed, generalized methodologies for determining the physicochemical properties and stability of a natural product like this compound.

Determination of Melting Point

Principle: The melting point is the temperature at which a solid substance transitions to a liquid state at atmospheric pressure. It is a key indicator of purity.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar digital device)

-

Capillary tubes

-

Spatula

-

Mortar and pestle

Procedure:

-

Ensure the this compound sample is dry and finely powdered. If necessary, gently grind the sample using a mortar and pestle.

-

Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.

-

Place the capillary tube into the heating block of the melting point apparatus.

-

If the approximate melting point is unknown, a rapid heating rate (10-20 °C/minute) can be used for an initial determination.

-

For an accurate measurement, heat the sample at a slower rate (1-2 °C/minute) when the temperature is within 20 °C of the approximate melting point.

-

Record the temperature at which the first droplet of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point of the sample.[4][5][6][7][8]

Determination of Solubility

Principle: Solubility is the maximum concentration of a solute that can dissolve in a solvent at a given temperature.

Apparatus:

-

Analytical balance

-

Vials with screw caps

-

Vortex mixer

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Procedure:

-

Accurately weigh an excess amount of this compound and add it to a known volume of the desired solvent (e.g., water, ethanol, methanol, DMSO) in a vial.

-

Seal the vial and agitate the mixture using a vortex mixer for a set period until equilibrium is reached (e.g., 24-48 hours) at a constant temperature.

-

After equilibration, centrifuge the suspension to separate the undissolved solid.

-

Carefully withdraw a known volume of the supernatant and dilute it with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted solution using a validated HPLC method.

-

Calculate the solubility based on the measured concentration and the dilution factor.

Stability Studies (Forced Degradation)

Principle: Forced degradation studies are conducted to understand the intrinsic stability of a drug substance by subjecting it to stress conditions such as acid, base, oxidation, heat, and light.

Apparatus:

-

pH meter

-

Temperature-controlled oven

-

Photostability chamber

-

HPLC system

-

Vials and appropriate reagents (e.g., HCl, NaOH, H₂O₂)

Procedure:

-

Acid and Base Hydrolysis:

-

Prepare solutions of this compound in acidic (e.g., 0.1 N HCl) and basic (e.g., 0.1 N NaOH) conditions.

-

Incubate the solutions at a specific temperature (e.g., 60 °C) for a defined period.

-

At various time points, withdraw samples, neutralize them, and analyze by HPLC to determine the extent of degradation.

-

-

Oxidative Degradation:

-

Prepare a solution of this compound in the presence of an oxidizing agent (e.g., 3% H₂O₂).

-

Incubate the solution at room temperature for a defined period.

-

Analyze samples by HPLC at different time intervals.

-

-

Thermal Degradation:

-

Expose a solid sample of this compound to elevated temperatures (e.g., 60 °C, 80 °C) in a temperature-controlled oven.

-

Analyze the sample at various time points by dissolving it in a suitable solvent and using HPLC.

-

-

Photostability:

-

Expose a solid sample or a solution of this compound to a controlled light source (e.g., ICH-compliant photostability chamber).

-

Keep a control sample in the dark.

-

Analyze both the exposed and control samples by HPLC at specific time points.

-

For all stability studies, the HPLC analysis should be capable of separating the parent compound from its degradation products to accurately quantify the loss of the active substance.

Signaling Pathway and Experimental Workflows

Protein Farnesyltransferase Inhibition Pathway

This compound inhibits the enzyme protein farnesyltransferase. This inhibition prevents the farnesylation of Ras proteins, a critical step for their localization to the cell membrane and subsequent activation of downstream signaling cascades, such as the MAPK/ERK pathway, which is involved in cell proliferation and survival.

References

- 1. Kurasoins A and B, new protein farnesyltransferase inhibitors produced by Paecilomyces sp. FO-3684. I. Producing strain, fermentation, isolation, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Kurasoins A and B, new protein farnesyltransferase inhibitors produced by Paecilomyces sp. FO-3684. II. Structure elucidation and total synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pennwest.edu [pennwest.edu]

- 5. westlab.com [westlab.com]

- 6. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 7. chem.ucalgary.ca [chem.ucalgary.ca]

- 8. chem.libretexts.org [chem.libretexts.org]

Methodological & Application

Application Notes and Protocols for the Total Synthesis of Kurasoin B

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the methodology for the total synthesis of Kurasoin B, a natural product identified as a potent inhibitor of protein farnesyltransferase (PFTase). The primary focus is on the asymmetric total synthesis developed by the research group of Ōmura, which established the (3S) absolute configuration of the molecule.[1][2] This synthesis is notable for its efficiency, proceeding in four steps from commercially available phenylacetaldehyde.

Biological Context: Inhibition of Protein Farnesyltransferase

This compound exhibits its biological activity by inhibiting protein farnesyltransferase (PFTase).[1][2] PFTase is a crucial enzyme in the post-translational modification of various cellular proteins, including the Ras family of small GTPases. The farnesylation of Ras proteins is essential for their localization to the cell membrane and their subsequent participation in signal transduction pathways that regulate cell growth, differentiation, and survival. Dysregulation of Ras signaling is a hallmark of many cancers, making PFTase a compelling target for anticancer drug development. This compound, by blocking PFTase, prevents Ras farnesylation, thereby disrupting oncogenic signaling.

Caption: Mechanism of PFTase Inhibition by this compound.

Asymmetric Total Synthesis of (+)-Kurasoin B

The asymmetric total synthesis of (+)-Kurasoin B, as reported by Ōmura and coworkers, is a concise and efficient four-step process commencing from phenylacetaldehyde. The key transformations involve an asymmetric epoxidation to establish the chiral center, followed by a crucial coupling reaction with indole.

Synthetic Workflow Overview

Caption: Four-step synthetic workflow for (+)-Kurasoin B.

Data Presentation

The following table summarizes the key steps, reagents, and reported data for the asymmetric total synthesis of (+)-Kurasoin B. Please note that detailed yields for each step were not available in the reviewed abstracts and are thus marked as "Not Reported".

| Step | Transformation | Starting Material | Key Reagents | Product | Yield (%) | Optical Rotation ([α]D) |

| 1 | Allylation | Phenylacetaldehyde | Allyl bromide, Zn | (±)-1-Phenyl-4-penten-2-ol | Not Reported | Not Applicable |

| 2 | Asymmetric Epoxidation | (±)-1-Phenyl-4-penten-2-ol | Ti(OiPr)4, (+)-DIPT, t-BuOOH | (-)-(2S,3R)-3,4-Epoxy-1-phenyl-2-butanol | Not Reported | Not Reported |

| 3 | Indole Coupling | (-)-(2S,3R)-3,4-Epoxy-1-phenyl-2-butanol | Indole, Et2AlCl | (2S,3S)-4-(3-Indolyl)-1-phenyl-2,3-butanediol | Not Reported | Not Reported |

| 4 | Oxidation | (2S,3S)-4-(3-Indolyl)-1-phenyl-2,3-butanediol | SO3·pyridine, DMSO, Et3N | (+)-Kurasoin B | Not Reported | +31° (c 0.33, CHCl3)[2] |

Experimental Protocols

The following are representative experimental protocols for the key steps in the total synthesis of (+)-Kurasoin B. These protocols are based on the procedures described by Ōmura and coworkers for the synthesis of Kurasoin A and related compounds, as detailed protocols for this compound are not fully available in the public domain.[2] These should be considered as a starting point for experimental design and optimization.

Step 2: Asymmetric Epoxidation of (±)-1-Phenyl-4-penten-2-ol

Objective: To synthesize the chiral epoxide intermediate via a Sharpless asymmetric epoxidation.

Materials:

-

(±)-1-Phenyl-4-penten-2-ol

-

Titanium(IV) isopropoxide (Ti(OiPr)4)

-

(+)-Diisopropyl L-tartrate ((+)-DIPT)

-

tert-Butyl hydroperoxide (t-BuOOH), anhydrous in toluene

-

Dichloromethane (CH2Cl2), anhydrous

-

4 Å Molecular sieves

Procedure:

-

To a stirred suspension of powdered 4 Å molecular sieves in anhydrous CH2Cl2 at -20 °C under an argon atmosphere, add Ti(OiPr)4 followed by the dropwise addition of (+)-DIPT.

-

Stir the mixture at -20 °C for 30 minutes.

-

Add a solution of (±)-1-Phenyl-4-penten-2-ol in CH2Cl2 dropwise to the reaction mixture.

-

After stirring for an additional 10 minutes, add t-BuOOH dropwise.

-

Maintain the reaction at -20 °C and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the addition of water.

-

Allow the mixture to warm to room temperature and stir for 1 hour.

-

Filter the mixture through a pad of Celite, washing with CH2Cl2.

-

Concentrate the filtrate under reduced pressure and purify the residue by silica gel column chromatography to afford the chiral epoxide.

Step 3: Coupling of Chiral Epoxide with Indole

Objective: To perform the regioselective ring-opening of the chiral epoxide with indole.

Materials:

-

(-)-(2S,3R)-3,4-Epoxy-1-phenyl-2-butanol

-

Indole

-

Diethylaluminum chloride (Et2AlCl), solution in hexanes

-

Dichloromethane (CH2Cl2), anhydrous

Procedure:

-

To a solution of indole in anhydrous CH2Cl2 at 0 °C under an argon atmosphere, add Et2AlCl solution dropwise.

-

Stir the resulting solution at 0 °C for 30 minutes.

-

Add a solution of the chiral epoxide in CH2Cl2 dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir until TLC analysis indicates the consumption of the starting material.

-

Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with CH2Cl2.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the diol intermediate.

Step 4: Oxidation to (+)-Kurasoin B

Objective: To oxidize the secondary alcohol of the diol intermediate to the corresponding ketone.

Materials:

-

(2S,3S)-4-(3-Indolyl)-1-phenyl-2,3-butanediol

-

Sulfur trioxide pyridine complex (SO3·pyridine)

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Triethylamine (Et3N), anhydrous

-

Dichloromethane (CH2Cl2), anhydrous

Procedure:

-

To a solution of the diol intermediate in a mixture of anhydrous DMSO and CH2Cl2 at 0 °C under an argon atmosphere, add Et3N.

-

Add SO3·pyridine complex portion-wise to the stirred solution.

-

Stir the reaction mixture at 0 °C and monitor its progress by TLC.

-

Upon completion, quench the reaction with water.

-

Extract the mixture with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the residue by silica gel column chromatography to afford (+)-Kurasoin B. The final product's identity and purity should be confirmed by spectroscopic methods (NMR, HRMS) and comparison of its optical rotation with the reported value.[2]

References

Application Notes and Protocols: Kurasoin B in vitro PFTase Inhibition Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein farnesyltransferase (PFTase) is a critical enzyme in the post-translational modification of various cellular proteins, including the Ras superfamily of small GTPases. The farnesylation of Ras proteins is essential for their localization to the plasma membrane and subsequent activation of downstream signaling pathways that regulate cell growth, proliferation, and differentiation.[1][2] Dysregulation of Ras signaling is a hallmark of many human cancers, making PFTase a compelling target for anti-cancer drug development.[3][4] Kurasoins, natural products isolated from Paecilomyces sp. FO-3684, have been identified as inhibitors of PFTase.[1][5][6] This document provides detailed protocols for an in vitro PFTase inhibition assay using Kurasoin B and summarizes its inhibitory activity.

Data Presentation

The inhibitory potential of this compound against protein farnesyltransferase has been quantified, with the half-maximal inhibitory concentration (IC50) value presented below. This data is crucial for comparing its potency against other potential inhibitors.

| Compound | Target Enzyme | IC50 Value (µM) |

| This compound | Protein Farnesyltransferase | 58.7 |

Table 1: In vitro inhibitory activity of this compound against Protein Farnesyltransferase. The IC50 value was determined in a dose-dependent manner.[5]

Signaling Pathway

Protein farnesyltransferase plays a pivotal role in the initial step of a multi-stage post-translational modification process that enables Ras proteins to become biologically active. This diagram illustrates the farnesylation of a Ras protein and its subsequent trafficking to the plasma membrane, where it can engage with downstream effectors.

Caption: Ras Farnesylation and Membrane Association Pathway.

Experimental Protocols

This section details the methodology for determining the in vitro inhibitory activity of this compound on PFTase. The following protocol is a representative scintillation proximity assay (SPA).

Objective: To quantify the inhibition of PFTase-catalyzed farnesylation of a biotinylated peptide substrate by this compound.

Materials:

-

Recombinant human PFTase

-

[³H]-Farnesyl pyrophosphate ([³H]-FPP)

-

Biotinylated peptide substrate (e.g., Biotin-KKSKTKCVIM)

-

This compound (dissolved in DMSO)

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 5 mM DTT, 0.01% Triton X-100

-

Stop Solution: 0.2 M EDTA in assay buffer

-

Streptavidin-coated SPA beads

-

96-well microplates (white, clear bottom)

-

Scintillation counter

Experimental Workflow Diagram:

References

- 1. RAS Signaling Pathway - Creative Biolabs [creativebiolabs.net]

- 2. RAS Proteins and Their Regulators in Human Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bioassaysys.com [bioassaysys.com]

- 4. New tricks for human farnesyltransferase inhibitor: cancer and beyond - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols for Kurasoin B as a Chemical Probe for FTase Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kurasoin B is a naturally occurring small molecule isolated from the fermentation broth of Paecilomyces sp. FO-3684 that has been identified as an inhibitor of protein farnesyltransferase (FTase).[1][2] FTase is a crucial enzyme in the post-translational modification of a variety of cellular proteins, including the Ras superfamily of small GTPases. The farnesylation of these proteins is essential for their proper subcellular localization and function in signal transduction pathways that regulate cell growth, differentiation, and survival.[3][4] Dysregulation of the Ras signaling pathway is a hallmark of many human cancers, making FTase an attractive target for anticancer drug development. This compound, as an FTase inhibitor, serves as a valuable chemical probe for studying the role of farnesylation in cellular processes and for exploring the potential of FTase inhibition as a therapeutic strategy.

These application notes provide detailed protocols for utilizing this compound in FTase studies, from in vitro enzyme kinetics to cellular assays, along with data presentation guidelines and visualizations of the relevant biological pathways and experimental workflows.

Chemical and Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C19H19NO3 | [2] |

| Molecular Weight | 309.36 g/mol | [2] |

| Appearance | White powder | [1] |

| Source | Paecilomyces sp. FO-3684 | [1] |

| Absolute Configuration | (3S) | [5] |

| Solubility | Soluble in methanol, DMSO, and other organic solvents. |

Mechanism of Action

This compound inhibits the activity of farnesyltransferase, preventing the transfer of a farnesyl pyrophosphate (FPP) group to the cysteine residue within the C-terminal CAAX box of target proteins.[1] The stereochemistry of the hydroxyl group in this compound is crucial for its inhibitory activity.[5] By blocking farnesylation, this compound disrupts the membrane localization and subsequent activation of key signaling proteins like Ras, thereby interfering with downstream signaling cascades involved in cell proliferation and survival.

Quantitative Data for this compound

The following table summarizes the known quantitative data for this compound. It is important to note that while the IC50 value has been published, other key parameters like the inhibition constant (Ki), binding affinity (Kd), and half-maximal growth inhibitory concentrations (GI50) for specific cancer cell lines have not been extensively reported in publicly available literature and would require experimental determination.

| Parameter | Value | Cell Line / Conditions | Reference |

| IC50 (FTase) | 58.7 µM | In vitro enzyme assay | [6] |

| Ki (FTase) | Data not available | To be determined experimentally | |

| Kd (FTase) | Data not available | To be determined experimentally | |

| GI50 | Data not available | To be determined for various cancer cell lines |

Experimental Protocols

In Vitro Farnesyltransferase (FTase) Inhibition Assay

This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of this compound against purified FTase in vitro.

Materials:

-

Recombinant human farnesyltransferase (FTase)

-

Farnesyl pyrophosphate (FPP), [³H]-labeled

-

Ras peptide substrate (e.g., Dansyl-GCVLS)

-

This compound

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 5 mM DTT, 10 µM ZnCl₂

-

Scintillation cocktail

-

96-well filter plates

-

Scintillation counter

Procedure:

-

Prepare a stock solution of this compound in DMSO.

-

Create a serial dilution of this compound in the assay buffer. The final DMSO concentration in the assay should be kept below 1%.

-

In a 96-well plate, add 10 µL of each this compound dilution or vehicle control (DMSO in assay buffer).

-

Add 20 µL of the Ras peptide substrate to each well.

-

Add 10 µL of recombinant FTase to each well to initiate the reaction.

-

Incubate the plate at 37°C for 30 minutes.

-

Add 10 µL of [³H]-FPP to each well and incubate for an additional 60 minutes at 37°C.

-

Stop the reaction by adding 50 µL of 1 M HCl.

-

Transfer the reaction mixture to a 96-well filter plate and wash three times with 100 µL of 70% ethanol to remove unincorporated [³H]-FPP.

-

Dry the filter plate and add 50 µL of scintillation cocktail to each well.

-

Measure the radioactivity in each well using a scintillation counter.

-

Calculate the percentage of FTase inhibition for each this compound concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC50 value using non-linear regression analysis.

Cellular Assay for Inhibition of Protein Farnesylation

This protocol assesses the ability of this compound to inhibit protein farnesylation within a cellular context by observing the electrophoretic mobility shift of a farnesylated protein, such as H-Ras. Unfarnesylated proteins typically migrate slower on SDS-PAGE.

Materials:

-

Cancer cell line expressing H-Ras (e.g., T24 bladder cancer cells)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound

-

Lysis Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, and protease inhibitors

-

Anti-H-Ras antibody

-

Secondary antibody conjugated to HRP

-

SDS-PAGE gels

-

Western blotting apparatus and reagents

-

Chemiluminescence detection system

Procedure:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with increasing concentrations of this compound (and a vehicle control) for 24-48 hours.

-

Wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

-

Load equal amounts of protein from each sample onto an SDS-PAGE gel.

-

Perform electrophoresis to separate the proteins.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against H-Ras overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Visualize the protein bands using a chemiluminescence detection system.

-

Analyze the western blot for a shift in the molecular weight of H-Ras, indicating the accumulation of the unfarnesylated form in this compound-treated cells.

Cell Viability Assay (GI50 Determination)

This protocol is used to determine the concentration of this compound that inhibits the growth of a cancer cell line by 50% (GI50).

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent (e.g., CellTiter-Glo®)

-

96-well cell culture plates

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

-

Treat the cells with a serial dilution of this compound (and a vehicle control) for 72 hours.

-

Add the viability reagent (e.g., MTT) to each well and incubate according to the manufacturer's instructions.

-

If using MTT, solubilize the formazan crystals with DMSO or a solubilization buffer.

-

Measure the absorbance or luminescence of each well using a plate reader.

-

Calculate the percentage of cell growth inhibition for each this compound concentration relative to the vehicle control.

-

Plot the percentage of growth inhibition against the logarithm of the this compound concentration and determine the GI50 value using non-linear regression analysis.

Visualizations

FTase-Mediated Ras Signaling Pathway

Caption: FTase-mediated Ras signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Characterizing this compound

Caption: Experimental workflow for the characterization of this compound as an FTase inhibitor.

Conclusion

This compound represents a valuable chemical tool for investigating the biological roles of farnesyltransferase. The protocols and information provided herein offer a comprehensive guide for researchers to utilize this compound in their studies of FTase, the Ras signaling pathway, and cancer biology. Further experimental work is necessary to fully elucidate the quantitative pharmacological profile of this compound, including its inhibition constant, binding affinity, and its efficacy in a broader range of cancer cell lines. Such data will be critical for advancing our understanding of FTase inhibition and for the potential development of novel therapeutic agents.

References

- 1. Kurasoins A and B, new protein farnesyltransferase inhibitors produced by Paecilomyces sp. FO-3684. I. Producing strain, fermentation, isolation, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Kurasoins A and B, new protein farnesyltransferase inhibitors produced by Paecilomyces sp. FO-3684. II. Structure elucidation and total synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Peptidomimetic inhibitors of Ras farnesylation and function in whole cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

Kurasoin B: A Tool for Studying Ras Protein Farnesylation

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Kurasoin B is a natural product isolated from the fermentation broth of Paecilomyces sp. FO-3684[1][2]. It has been identified as an inhibitor of protein farnesyltransferase (PFTase), a critical enzyme in the post-translational modification of Ras proteins. The farnesylation of Ras is essential for its localization to the plasma membrane and subsequent activation of downstream signaling pathways that regulate cell growth, proliferation, and differentiation. Dysregulation of Ras signaling is a hallmark of many human cancers, making PFTase a compelling target for anti-cancer drug development. This compound serves as a valuable chemical probe for studying the intricate process of Ras farnesylation and its downstream consequences.

These application notes provide detailed protocols for utilizing this compound in both in vitro and cell-based assays to investigate Ras protein farnesylation.

Quantitative Data Summary

The inhibitory activity of this compound against protein farnesyltransferase has been quantified, providing a basis for its application in experimental settings.

| Compound | Target Enzyme | IC50 Value | Source |

| This compound | Protein Farnesyltransferase (PFTase) | 58.7 µM | [2] |

Note: The IC50 value represents the concentration of this compound required to inhibit 50% of the PFTase activity in an in vitro assay. This value can be used as a starting point for determining optimal concentrations in cell-based assays.

Experimental Protocols

Preparation of this compound Stock Solution

Objective: To prepare a concentrated stock solution of this compound for use in subsequent experiments.

Materials:

-

This compound (powder)

-

Dimethyl sulfoxide (DMSO), sterile

-

Sterile microcentrifuge tubes

Protocol:

-

Due to the lack of specific solubility data for this compound, it is recommended to start by attempting to dissolve it in DMSO, a common solvent for many organic compounds.

-

Weigh out a small amount of this compound powder (e.g., 1 mg) into a sterile microcentrifuge tube.

-

Add an appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 10 mM or 50 mM). Vortex thoroughly to dissolve the compound completely.

-

Visually inspect the solution for any undissolved particles. If necessary, sonicate for a few minutes to aid dissolution.

-

Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Note on Solubility and Stability: The precise solubility and stability of this compound in various solvents and aqueous media have not been extensively reported. It is recommended that researchers empirically determine these parameters for their specific experimental conditions. For cell culture experiments, the final concentration of DMSO should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity[3][4].

In Vitro Protein Farnesyltransferase (PFTase) Activity Assay

Objective: To determine the inhibitory effect of this compound on PFTase activity in a cell-free system. This protocol is a generalized procedure and may require optimization.

Materials:

-

Recombinant human PFTase

-

Farnesyl pyrophosphate (FPP)

-

A fluorescently labeled or biotinylated Ras peptide substrate (e.g., Dansyl-GCVLS)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 5 mM DTT)

-

This compound stock solution

-

96-well black microplate

-

Plate reader capable of fluorescence detection

Protocol:

-

Prepare Reagents:

-

Dilute the recombinant PFTase to the desired concentration in cold assay buffer.

-

Prepare a solution of the Ras peptide substrate and FPP in assay buffer.

-

Prepare a serial dilution of this compound in assay buffer from the DMSO stock solution. Ensure the final DMSO concentration in the assay is consistent across all wells and does not exceed a level that affects enzyme activity.

-

-

Assay Setup:

-

To the wells of a 96-well black microplate, add the following in order:

-

Assay buffer

-

This compound solution at various concentrations (or DMSO vehicle for control)

-

PFTase enzyme solution

-

-

Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to interact with the enzyme.

-

-

Initiate Reaction:

-

Add the FPP and Ras peptide substrate mixture to all wells to start the reaction.

-

-

Incubation and Measurement:

-

Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes). The optimal incubation time should be determined to ensure the reaction is in the linear range.

-

Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths for the chosen fluorescent substrate.

-

-

Data Analysis:

-

Subtract the background fluorescence (wells without enzyme).

-

Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Cell-Based Ras Farnesylation Inhibition Assay

Objective: To assess the ability of this compound to inhibit Ras farnesylation in intact cells. This is often observed as a mobility shift of Ras protein on a Western blot, as the farnesylated form migrates faster.

Materials:

-

A suitable cancer cell line with high Ras activity (e.g., H-Ras transformed NIH 3T3 cells, or human cancer cell lines with known Ras mutations like A549, SW480, or PANC-1)[5][6].

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-